N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
CAS No.: 941941-63-5
VCID: VC4867095
Molecular Formula: C24H26N6OS
Molecular Weight: 446.57
* For research use only. Not for human or veterinary use.
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide - 941941-63-5](/images/structure/VC4867095.png)
Description |
The compound N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic organic molecule belonging to the pyrazolopyrimidine class, known for its diverse biological activities. This compound is of interest for potential therapeutic applications due to its structural similarity to other compounds in the same class, which have shown promise in treating diseases such as cancer, inflammation, and infectious diseases. Potential Therapeutic ApplicationsPyrazolopyrimidines are studied for their potential therapeutic applications due to their ability to interact with various biological targets. While specific data on N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is limited, compounds in this class have shown promise in areas such as:
Synthesis and CharacterizationThe synthesis of similar compounds involves several key steps:
Characterization often involves techniques such as NMR and LC-MS to confirm the structure and purity of the compound. Data Table for Similar Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 941941-63-5 | ||||||||||||||||
Product Name | N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide | ||||||||||||||||
Molecular Formula | C24H26N6OS | ||||||||||||||||
Molecular Weight | 446.57 | ||||||||||||||||
IUPAC Name | N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbenzamide | ||||||||||||||||
Standard InChI | InChI=1S/C24H26N6OS/c1-16(2)27-21-20-15-26-30(22(20)29-24(28-21)32-3)14-13-25-23(31)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-12,15-16H,13-14H2,1-3H3,(H,25,31)(H,27,28,29) | ||||||||||||||||
Standard InChIKey | VRLFPYAEXNMJQO-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 16809585 | ||||||||||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume